molecular formula C10H19N B138307 2-Propan-2-yl-1-azabicyclo[2.2.2]octane CAS No. 155282-38-5

2-Propan-2-yl-1-azabicyclo[2.2.2]octane

Cat. No. B138307
M. Wt: 153.26 g/mol
InChI Key: HVDRVNDNXHCTJP-UHFFFAOYSA-N
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Description

“1-azabicyclo[2.2.2]octane” is a compound with the formula C7H13N . It’s also known by additional names such as 1,4-ethanopiperidine, quinuclidine, and 1,4-ethylenepiperidine .


Synthesis Analysis

There are several methods for the synthesis of azabicyclo compounds. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The molecular formula of “1-azabicyclo[2.2.2]octane” is C7H13N . The average mass is 111.185 Da and the monoisotopic mass is 111.104797 Da .


Chemical Reactions Analysis

In the construction of oxygenated 2-azabicyclo[2.2.1]heptanes, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used . This reaction proceeds efficiently with a broad array of substrates .


Physical And Chemical Properties Analysis

The compound “1-azabicyclo[2.2.2]octane” has several evaluated thermophysical properties. For instance, it has specific triple point temperatures, critical temperature and pressure, boiling temperature as a function of pressure, and phase boundary pressure as a function of temperature .

Future Directions

The future directions in the field of azabicyclo compounds seem to be focused on the development of new synthesis methods. For example, research is being conducted on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .

properties

IUPAC Name

2-propan-2-yl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8(2)10-7-9-3-5-11(10)6-4-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDRVNDNXHCTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propan-2-yl-1-azabicyclo[2.2.2]octane

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